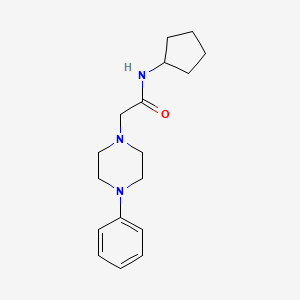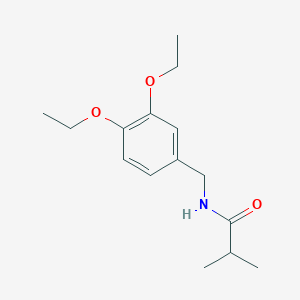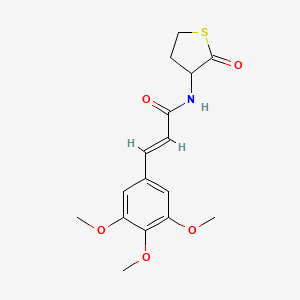
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine, also known as MRS 2179, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP, and is involved in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmission. MRS 2179 has been widely used as a tool compound in scientific research to study the role of the P2Y1 receptor in these processes.
Mechanism of Action
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 acts as a competitive antagonist of the P2Y1 receptor, meaning that it binds to the receptor and blocks the binding of ATP and ADP. This prevents the activation of the receptor and the downstream signaling pathways that are involved in platelet aggregation, vasoconstriction, and neurotransmission.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has been shown to have potent and selective antagonistic effects on the P2Y1 receptor. In vitro studies have demonstrated that N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 can inhibit platelet aggregation induced by ADP, as well as ADP-induced vasoconstriction in isolated blood vessels. In vivo studies have also shown that N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 can inhibit platelet aggregation and thrombus formation in animal models of arterial thrombosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 in scientific research is its high potency and selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of P2Y1 receptor blockade without interfering with other receptors or signaling pathways. However, one limitation of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 is its relatively short half-life, which can limit its effectiveness in in vivo experiments.
Future Directions
There are several future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 and the P2Y1 receptor. One area of interest is the role of the P2Y1 receptor in cancer progression and metastasis. Recent studies have shown that the P2Y1 receptor is upregulated in various types of cancer cells, and that blockade of the receptor can inhibit tumor growth and metastasis. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists, which could have therapeutic potential for cardiovascular diseases and other conditions. Finally, further studies are needed to elucidate the downstream signaling pathways and physiological effects of P2Y1 receptor blockade in various tissues and cell types.
Synthesis Methods
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 can be synthesized using a multi-step process starting from 2,4-dimethoxypyrimidine. The first step involves the conversion of 2,4-dimethoxypyrimidine to 4,6-dimethyl-2-nitropyrimidine, which is then reacted with 2-methyl-4-chloro-1-nitrobenzene to form the intermediate 4,6-dimethyl-2-(2-methyl-4-nitrophenyl)pyrimidine. This intermediate is then reacted with guanidine to yield N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has been used extensively in scientific research to study the role of the P2Y1 receptor in various physiological processes. For example, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has been used to investigate the role of the P2Y1 receptor in platelet aggregation, which is a key step in the formation of blood clots. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has also been used to study the role of the P2Y1 receptor in vasoconstriction, which is the narrowing of blood vessels that can lead to hypertension and other cardiovascular diseases. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methyl-4-nitrophenyl)guanidine 2179 has been used to study the role of the P2Y1 receptor in neurotransmission, which is the process by which nerve cells communicate with each other.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methyl-4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-8-6-11(20(21)22)4-5-12(8)18-13(15)19-14-16-9(2)7-10(3)17-14/h4-7H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZPRELUUYTKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)


![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)

![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)


![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5312361.png)
![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)
![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)
![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)